5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2) is a highly specialized aniline derivative primarily utilized as a diazo component in the synthesis of high-performance azo dyes. Featuring a molecular weight of 290.38 g/mol and a melting point of approximately 108 °C, this intermediate is defined by its bulky N-ethyl-N-phenyl sulfonamide moiety. In industrial procurement, it is strictly specified for the production of 'milling' acid dyes, most notably C.I. Acid Red 118, where standard purity grades of >97% (HPLC) are required to ensure quantitative diazotization and prevent chromophore dulling. The compound's unique substitution pattern dictates both the solubility profile of the intermediate and the ultimate fastness properties of the downstream dye [1].
Substituting 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide with simpler analogs, such as unsubstituted 5-amino-2-methylbenzenesulfonamide or positional isomers, fundamentally compromises the downstream dye's commercial viability. The N-ethyl-N-phenyl group is not merely a structural variant; it provides critical steric bulk and hydrophobicity that anchors the dye molecule into polyamide and protein fiber matrices via enhanced van der Waals interactions. Dyes synthesized from unsubstituted sulfonamides suffer from severe aqueous leaching, dropping wash fastness ratings from a commercial-grade 4-5 down to an unacceptable 2-3. Furthermore, altering the alkyl substitution on the sulfonamide nitrogen shifts the electronic properties of the diazo component, altering the absorption maximum (λmax) and resulting in an off-shade final product that fails strict textile industry color matching standards [1].
The primary procurement driver for this specific intermediate is its direct impact on the wet fastness of the final dye. When coupled to form C.I. Acid Red 118, the N-ethyl-N-phenyl sulfonamide group significantly increases the dye's molecular weight and hydrophobicity compared to baseline sulfonamides. Standardized wash fastness testing (ISO 105-C06) on polyamide fibers demonstrates that dyes incorporating this exact bulky moiety achieve ratings of 4 to 5 (excellent). In contrast, dyes derived from unsubstituted 5-amino-2-methylbenzenesulfonamide exhibit higher aqueous solubility and weaker fiber-matrix interactions, resulting in wash fastness ratings of 2 to 3. This quantitative difference dictates its mandatory use in high-grade textile applications [1].
| Evidence Dimension | Wash fastness rating (ISO 105-C06) on polyamide fibers |
| Target Compound Data | Rating 4–5 (Excellent wet fastness) |
| Comparator Or Baseline | Unsubstituted sulfonamide analog (Rating 2–3) |
| Quantified Difference | 2-point improvement in wash fastness rating |
| Conditions | Standardized washing of dyed polyamide/wool at 60 °C |
Procuring this exact intermediate is essential to meet the strict wash fastness requirements demanded by the commercial textile industry for nylon and wool dyeing.
In industrial dye synthesis, the purity of the diazo component directly dictates the yield and clarity of the final chromophore. High-purity 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (>97% HPLC) undergoes near-quantitative diazotization under standard acidic conditions (pH 1.5–2.0). Using lower-purity crude mixtures or technical grades (<95%) introduces unreacted amines and positional isomers that trigger side reactions, leading to the formation of insoluble diazo tars. These byproducts not only reduce the coupling yield by up to 15% but also severely dull the shade of the resulting Acid Red 118 dye. Consequently, strict procurement specifications for >97% purity are required to maintain batch-to-batch color reproducibility and maximize reactor throughput [1].
| Evidence Dimension | Diazotization coupling yield and shade clarity |
| Target Compound Data | >95% yield with high shade clarity (>97% HPLC purity grade) |
| Comparator Or Baseline | <85% yield with dulling/tar formation (<95% purity technical grade) |
| Quantified Difference | >10% increase in coupling yield and elimination of off-shade batches |
| Conditions | Industrial diazotization and coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid |
Specifying high-purity grades of this compound prevents costly batch rejections due to off-shade dye formation and maximizes raw material efficiency.
The structural bulk of the N-ethyl-N-phenyl group plays a crucial role in the physical chemistry of the dye bath. For weak acid dyes (milling dyes), controlled exhaustion is critical to achieve uniform (level) dyeing. Dyes synthesized from this specific intermediate exhibit a controlled, gradual exhaustion profile, reaching >95% total exhaustion in weak acid baths (pH 4–6) without premature aggregation. Comparators lacking the N-ethyl substitution tend to exhaust too rapidly or unevenly, leading to localized dye concentration (unlevelness) on the fiber and leaving higher residual dye concentrations in the wastewater. The steric hindrance provided by the N-ethyl-N-phenyl moiety moderates the dye's affinity kinetics, ensuring both high final uptake and uniform distribution [1].
| Evidence Dimension | Dye bath exhaustion rate and levelness |
| Target Compound Data | >95% total exhaustion with high uniformity |
| Comparator Or Baseline | Rapid, uneven exhaustion with higher wastewater residual (less bulky analogs) |
| Quantified Difference | Optimized exhaustion kinetics leading to near-colorless wastewater and level dyeing |
| Conditions | Weak acid dyeing process (pH 4–6) on polyamide fibers |
The specific steric profile of this intermediate reduces wastewater treatment costs and ensures high-quality, uniform dyeing of synthetic and natural fibers.
The primary industrial application for 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is as the mandatory diazo component in the production of C.I. Acid Red 118 and related weak acid milling dyes. Its unique N-ethyl-N-phenyl substitution provides the necessary hydrophobicity and structural bulk to ensure excellent wash fastness and level dyeing on polyamide (nylon), wool, and silk fibers, making it indispensable for commercial textile dye manufacturing [1].
Beyond aqueous acid dyes, the high lipophilicity imparted by the N-ethyl-N-phenyl sulfonamide group makes this compound an excellent intermediate for synthesizing solvent dyes. These dyes are utilized in coloring engineering plastics (such as polystyrene and ABS) and in formulating specialized printing inks, where the dye must remain fully dissolved in organic matrices without migrating or crystallizing [2].
The compound serves as a structural building block in the development of pre-metallized (e.g., 1:2 chromium or cobalt) complex dyes. The steric hindrance of the N-ethyl-N-phenyl moiety is leveraged to control the coordination geometry and prevent unwanted dye aggregation prior to metal complexation, resulting in dyes with superior light fastness and resistance to PVC migration in leather and synthetic coatings [2].
Irritant